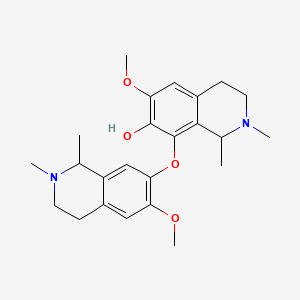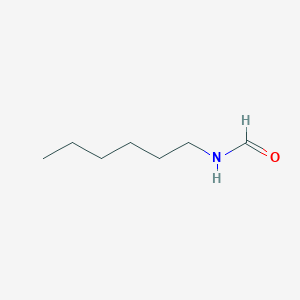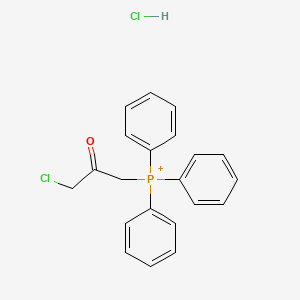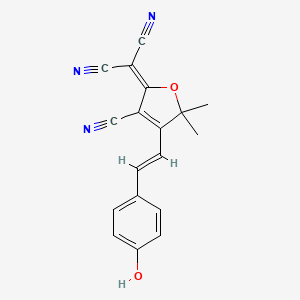
2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile is an organic compound that features a furan ring substituted with cyano, hydroxystyryl, and malononitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This can be done via nucleophilic substitution reactions using cyanide salts.
Styryl group addition: The hydroxystyryl group can be introduced through a Wittig reaction or a Heck coupling reaction.
Malononitrile addition: The final step involves the addition of malononitrile to the furan ring, which can be achieved through a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Electronics: The compound can be used as a building block for organic semiconductors.
Photonics: Its conjugated structure makes it suitable for use in light-emitting diodes and solar cells.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Can be used in the development of fluorescent probes for biological imaging.
Industry
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile depends on its application. For instance:
In organic electronics: It acts as a charge carrier due to its conjugated system.
In medicinal chemistry: It may interact with specific biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)acetate
- (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)propionate
Uniqueness
- Structural Features : The presence of both cyano and malononitrile groups in (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile provides unique electronic properties.
- Applications : Its specific structure makes it more suitable for certain applications, such as in organic electronics and photonics, compared to its analogs.
Eigenschaften
Molekularformel |
C18H13N3O2 |
|---|---|
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
2-[3-cyano-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C18H13N3O2/c1-18(2)16(8-5-12-3-6-14(22)7-4-12)15(11-21)17(23-18)13(9-19)10-20/h3-8,22H,1-2H3/b8-5+ |
InChI-Schlüssel |
MAOLNUBGDBDCHT-VMPITWQZSA-N |
Isomerische SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)/C=C/C2=CC=C(C=C2)O)C |
Kanonische SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=C(C=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


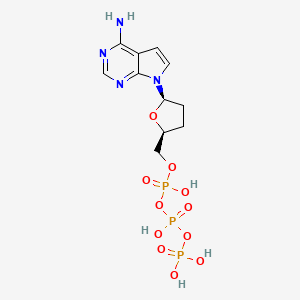
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)
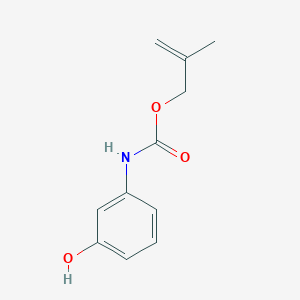
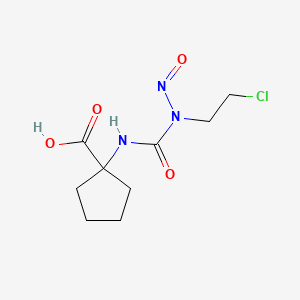
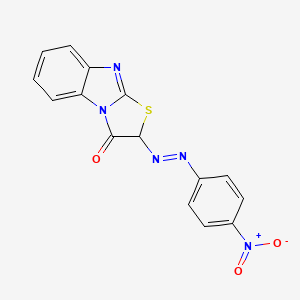



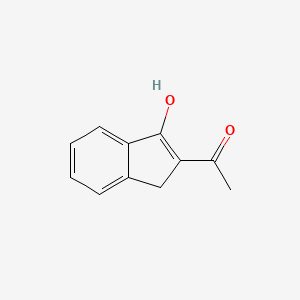

![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
